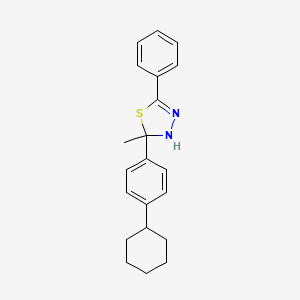
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as CYCLOPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CYCLOPS belongs to the family of thiadiazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as this compound can be used in a range of assays and experiments. However, one limitation is the relatively high cost of this compound, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of interest is the development of novel derivatives of this compound with improved biological activities. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound as a building block for the synthesis of novel materials with unique properties is an area of growing interest. Overall, the potential applications of this compound make it a promising compound for further research.
Méthodes De Synthèse
The synthesis of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be achieved through various methods, including the reaction of 4-cyclohexylbenzaldehyde with thiosemicarbazide and subsequent cyclization with acetic anhydride. Another method involves the reaction of 4-cyclohexylphenylhydrazine with methyl phenyl ketone and thionyl chloride. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, this compound has been studied for its potential as a plant growth regulator.
Propriétés
IUPAC Name |
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2S/c1-21(23-22-20(24-21)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h3,6-7,10-16,23H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJJEZRQDNFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)


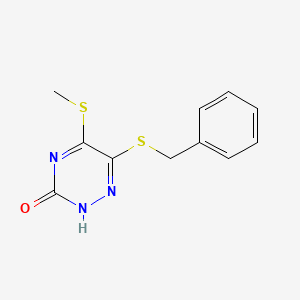
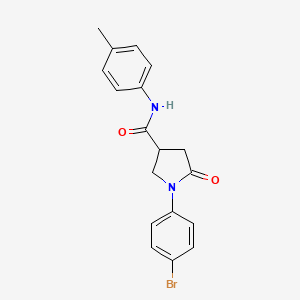

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)
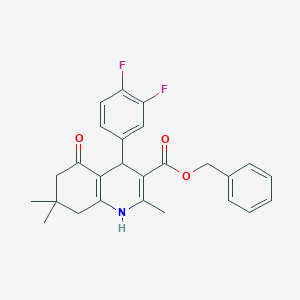
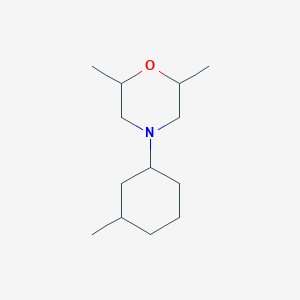
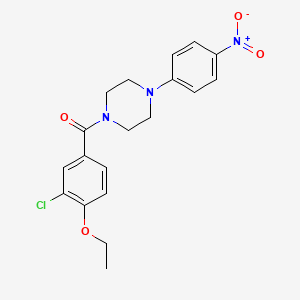
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)